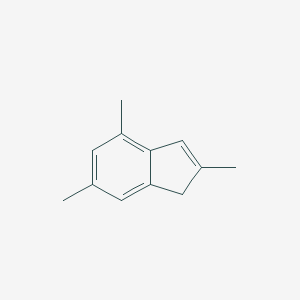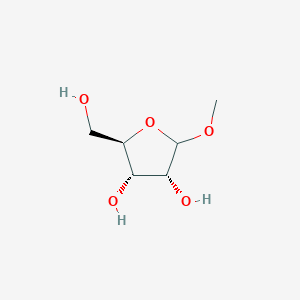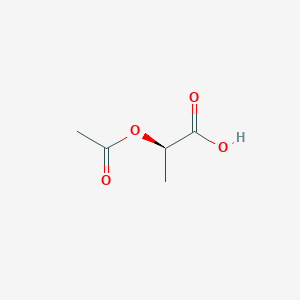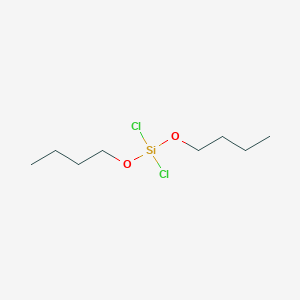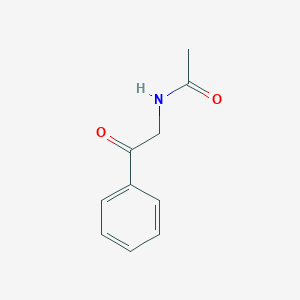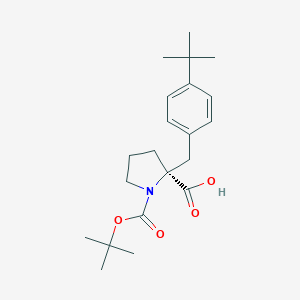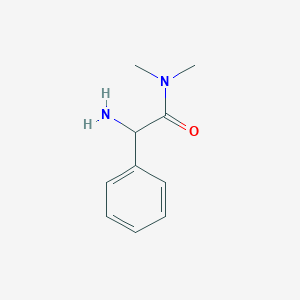
6-Acetyl-2-ethylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2-ethylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative that has been synthesized through various methods. This compound has been studied for its potential applications in scientific research due to its unique properties and mechanism of action.
作用機序
The exact mechanism of action of 6-Acetyl-2-ethylpyrimidin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. It has also been suggested that it may act as an acetylcholinesterase inhibitor, which could lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
6-Acetyl-2-ethylpyrimidin-4(1H)-one has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, reducing the levels of reactive oxygen species in cells. It has also been shown to have anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines. Moreover, it has been shown to have antitumor activity, inhibiting the growth of several cancer cell lines.
実験室実験の利点と制限
One of the advantages of using 6-Acetyl-2-ethylpyrimidin-4(1H)-one in lab experiments is its unique properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for various types of research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One direction is to further study its potential as an antitumor agent. Another direction is to investigate its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease. Moreover, it may be worth studying its potential as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, future research could focus on developing new methods for synthesizing this compound or modifying its structure to improve its properties.
合成法
There are several methods to synthesize 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One of the most common methods involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 6-Acetyl-2-ethylpyrimidin-4(1H)-one as a white solid with a melting point of 120-122°C.
科学的研究の応用
6-Acetyl-2-ethylpyrimidin-4(1H)-one has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro, inhibiting the growth of several cancer cell lines. It has also been studied for its potential to inhibit the activity of enzymes such as xanthine oxidase and acetylcholinesterase. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.
特性
CAS番号 |
197140-53-7 |
|---|---|
製品名 |
6-Acetyl-2-ethylpyrimidin-4(1H)-one |
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
4-acetyl-2-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-6(5(2)11)4-8(12)10-7/h4H,3H2,1-2H3,(H,9,10,12) |
InChIキー |
IMXDSPQASLOJHB-UHFFFAOYSA-N |
異性体SMILES |
CCC1=NC(=O)C=C(N1)C(=O)C |
SMILES |
CCC1=NC(=CC(=O)N1)C(=O)C |
正規SMILES |
CCC1=NC(=O)C=C(N1)C(=O)C |
同義語 |
4(1H)-Pyrimidinone, 6-acetyl-2-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



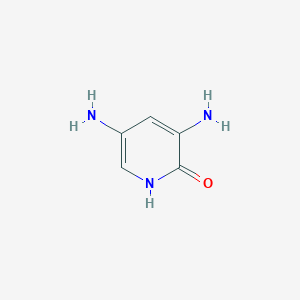
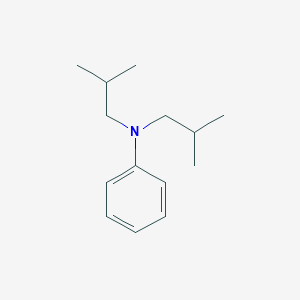
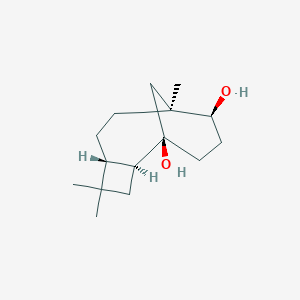
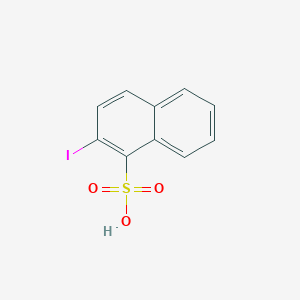

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
